molecular formula C8H10N2O B1274546 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 957313-16-5

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1274546
CAS RN: 957313-16-5
M. Wt: 150.18 g/mol
InChI Key: DUBVKFJTRDGXSE-UHFFFAOYSA-N
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Description

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde is a derivative of pyrazole-4-carbaldehyde, a compound that has been the subject of various studies due to its potential applications in pharmaceuticals and materials science. The pyrazole ring is a versatile scaffold in medicinal chemistry, often providing the basis for compounds with significant biological activity .

Synthesis Analysis

The synthesis of pyrazole-4-carbaldehyde derivatives typically involves the use of Vilsmeier-Haack reagent, as demonstrated in the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could be applied, adjusting the starting materials and reaction conditions to introduce the allyl and methyl groups at the appropriate positions on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole-4-carbaldehyde derivatives can be confirmed using techniques such as elemental analysis, 1H-NMR, 13C-NMR, and X-ray crystallography . For instance, the anti configuration of a related compound, 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime, was determined by X-ray analysis . These techniques would be essential in confirming the structure of this compound.

Chemical Reactions Analysis

Pyrazole-4-carbaldehyde derivatives undergo various chemical reactions. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde reacts with cyclohexylamine to yield different products depending on the aryl substituent, through nucleophilic substitution or condensation followed by hydrolysis . Additionally, 1-alkyl-1H-pyrazole-4-carbaldehyde oximes can react with acetic anhydride to form nitriles . These reactions highlight the reactivity of the aldehyde group and the influence of substituents on the pyrazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-4-carbaldehyde derivatives can vary significantly based on their structure. For instance, solvatochromic and single-crystal studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed changes in extinction coefficients and quantum yield depending on the solvent used . Such studies are indicative of the potential photophysical properties of this compound, which could also be influenced by its substituents.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Pyrazole derivatives, including compounds similar to 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde, have been synthesized using various methods. For instance, a study by Xu and Shi (2011) discusses the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound closely related to this compound, highlighting the process and crystal structure analysis (Xu & Shi, 2011).

  • Crystal Structure : The crystal structure of pyrazole derivatives is a key area of research. The same study by Xu and Shi (2011) provides insights into the crystallographic properties of these compounds, demonstrating their structural complexity and potential applications in various fields.

Biological Applications

  • Antimicrobial Properties : Pyrazole derivatives have shown promising antimicrobial properties. A study by Prasath et al. (2015) synthesized new quinolinyl chalcones containing a pyrazole group and found them effective against bacterial and fungal strains (Prasath et al., 2015).

  • Antituberculosis and Antimalarial Activity : Another study by Kalaria, Satasia, and Raval (2014) focused on the synthesis of fused pyran derivatives with a pyrazole component and screened them for antituberculosis and antimalarial activities (Kalaria, Satasia, & Raval, 2014).

Chemical Properties and Applications

  • Synthesis of Schiff Bases : Research by Hamed et al. (2020) on synthesizing Schiff bases of chitosan using heteroaryl pyrazole derivatives demonstrates the chemical versatility of these compounds (Hamed et al., 2020).

  • Vilsmeier-Haack Reaction : The application of the Vilsmeier-Haack reaction in the synthesis of pyrazole-4-carbaldehyde derivatives is another significant aspect, as shown in a study by Attaryan et al. (2012) (Attaryan et al., 2012).

properties

IUPAC Name

5-methyl-1-prop-2-enylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-3-4-10-7(2)8(6-11)5-9-10/h3,5-6H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBVKFJTRDGXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389799
Record name 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957313-16-5
Record name 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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